molecular formula C7H16ClNO B6334162 (1S,2R)-2-Methoxycyclohexanamine hydrochloride CAS No. 200352-21-2

(1S,2R)-2-Methoxycyclohexanamine hydrochloride

Cat. No.: B6334162
CAS No.: 200352-21-2
M. Wt: 165.66 g/mol
InChI Key: IFYWPFJJXZHMCZ-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,2R)-2-Methylcyclohexanamine hydrochloride” is a chemical compound with the CAS Number: 79389-39-2. It has a molecular weight of 149.66 and its IUPAC name is (1S,2R)-2-methylcyclohexanamine hydrochloride .

Scientific Research Applications

Analytical Profiling and Detection

(1S,2R)-2-Methoxycyclohexanamine hydrochloride has been studied for its analytical profiles. Research has focused on characterizing substances like methoxetamine and related compounds using techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are crucial for identifying and quantifying these substances in biological matrices such as blood, urine, and vitreous humor (De Paoli et al., 2013).

Metabolism and Toxicological Detection

Studies have been conducted on the metabolism of related arylcyclohexylamines in rat urine, revealing insights into the metabolic pathways involving N-dealkylation and O-dealkylation. Such research aids in understanding the toxicological aspects of these compounds and their potential effects on human health (Sauer et al., 2008).

Synthesis and Characterization

Research has also been conducted on the synthesis and analytical characterization of various N-alkyl-arylcyclohexylamines. These studies provide essential data for identifying new psychoactive substances, particularly in forensic contexts. This research is vital for legislative and public health purposes due to the increasing prevalence of such substances as 'research chemicals' (Wallach et al., 2016).

Neuropharmacological Research

Compounds like this compound serve as structural templates in neuropharmacological research. Their roles in mimicking the effects of psychoactive substances like ketamine are of particular interest. This aspect is crucial in developing new treatments for various neurological conditions (Wallach et al., 2014).

Safety and Hazards

The safety information available indicates that “(1S,2R)-2-Methylcyclohexanamine hydrochloride” is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(1S,2R)-2-methoxycyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYWPFJJXZHMCZ-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-2-Methoxycyclohexanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,2R)-2-Methoxycyclohexanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(1S,2R)-2-Methoxycyclohexanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(1S,2R)-2-Methoxycyclohexanamine hydrochloride
Reactant of Route 5
(1S,2R)-2-Methoxycyclohexanamine hydrochloride
Reactant of Route 6
(1S,2R)-2-Methoxycyclohexanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.